3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with a methoxy group linked to an azetidine ring, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of the Methoxy Group: The methoxy group can be introduced through etherification reactions using methanol or methoxy-containing reagents.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of azetidine and pyridine derivatives.
Industrial Applications: Potential use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The azetidine ring may interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
The uniqueness of 3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine lies in its combination of the trifluoroethyl group, azetidine ring, and pyridine ring, which can confer unique chemical and biological properties. The trifluoroethyl group enhances lipophilicity, the azetidine ring provides rigidity and potential for hydrogen bonding, and the pyridine ring offers aromaticity and potential for π-π interactions.
Properties
IUPAC Name |
3-[[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-5-9(6-16)7-17-10-2-1-3-15-4-10/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBGPRKEUTYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)COC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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